molecular formula C23H22FNO2 B14147591 2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide CAS No. 904627-64-1

2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide

Cat. No.: B14147591
CAS No.: 904627-64-1
M. Wt: 363.4 g/mol
InChI Key: XFFCTMKFUXRHCI-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide is an organic compound with a complex structure that includes fluorophenyl and phenylpropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorophenylacetic acid with an appropriate amine to form an amide bond. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in research and industrial applications.

Properties

CAS No.

904627-64-1

Molecular Formula

C23H22FNO2

Molecular Weight

363.4 g/mol

IUPAC Name

2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide

InChI

InChI=1S/C23H22FNO2/c24-20-11-4-9-19(15-20)16-23(26)25-21-12-5-13-22(17-21)27-14-6-10-18-7-2-1-3-8-18/h1-5,7-9,11-13,15,17H,6,10,14,16H2,(H,25,26)

InChI Key

XFFCTMKFUXRHCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NC(=O)CC3=CC(=CC=C3)F

Origin of Product

United States

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